(1R,2R)-2-methylcyclopropan-1-amine
Overview
Description
(1R,2R)-2-methylcyclopropan-1-amine is a chiral amine with a cyclopropane ring structure. This compound is of interest due to its unique three-membered ring, which imparts significant strain and reactivity. The stereochemistry of the compound, indicated by the (1R,2R) configuration, means that it has specific spatial arrangements of its atoms, making it useful in various stereoselective syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methylcyclopropan-1-amine can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the cyclopropane ring. Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. The use of chiral catalysts and reagents is crucial in maintaining the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-methylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, often leading to ring-opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the cyclopropane ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction typically produces saturated amines.
Scientific Research Applications
(1R,2R)-2-methylcyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in stereoselective syntheses.
Biology: The compound can be used to study enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2R)-2-methylcyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes and receptors, leading to various biochemical effects. The amine group can form hydrogen bonds and ionic interactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-cyclohexane-1,2-diamine: Another chiral amine with a larger ring structure.
(1S,2S)-2-methylcyclopropan-1-amine: The enantiomer of (1R,2R)-2-methylcyclopropan-1-amine, with different spatial arrangement.
Cyclopropylamine: A simpler compound with a cyclopropane ring and an amine group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of a strained three-membered ring. This combination makes it particularly useful in stereoselective syntheses and as a tool in studying chiral interactions in biological systems .
Properties
IUPAC Name |
(1R,2R)-2-methylcyclopropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTANBUURZFYHD-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.